![molecular formula C17H22N2O2 B2711598 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide CAS No. 851407-94-8](/img/structure/B2711598.png)
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide
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Overview
Description
“N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are known for their pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 2-oxo-1,2-dihydroquinolin-3-yl moiety . This could potentially be achieved through a number of synthetic routes, including the Skraup synthesis, the Doebner-Miller reaction, or the Combes quinoline synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the quinoline moiety and the isobutyramide group. The quinoline moiety is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring . The isobutyramide group would add further complexity to the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The quinoline moiety is known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of quinoline derivatives can be inferred, such as their tendency to form crystals and their relatively high melting points .Scientific Research Applications
Synthesis and Structural Analysis
Isoquinoline derivatives have been synthesized through various methods, demonstrating the versatility and interest in these compounds within the chemical research community. For instance, the lithiation and asymmetric substitution of related compounds provide enantioenriched dihydroisoquinolines, showcasing synthetic applications and mechanistic pathways (Laumer, Beak, & Kim, 2002). Additionally, the cyclopalladation of certain precursors followed by insertion reactions and cyclisation offers a novel synthesis route for the isoquinoline ring (Barr, Dyke, & Quessy, 1983).
Biological Activities and Applications
Isoquinoline derivatives have shown a range of biological activities, including antitumor properties. A study highlighted novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity, indicating the potential of isoquinoline derivatives in cancer therapy (Ruchelman et al., 2004). Another example includes the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, evaluated for antitumor activities against various cancer cell lines (Fang et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide is currently under investigation . The compound is part of a class of molecules known as 4-hydroxy-2-quinolones, which have been shown to have interesting pharmaceutical and biological activities .
Mode of Action
It is known that 4-hydroxy-2-quinolones, the class of compounds to which it belongs, interact with their targets in a unique way .
Biochemical Pathways
4-hydroxy-2-quinolones, the class of compounds to which it belongs, have been shown to affect a variety of biochemical pathways .
Result of Action
It is known that 4-hydroxy-2-quinolones, the class of compounds to which it belongs, have a variety of biological activities .
Action Environment
It is known that the environment can have significant effects on the action of pharmaceutical compounds .
Future Directions
properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)16(20)18-8-7-14-9-13-6-5-11(3)12(4)15(13)19-17(14)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKOJEHSAMEDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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